Cas no 127378-17-0 ((5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic thiazole derivative characterized by its distinctive benzylidene and mercapto functional groups. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with biological activity. Its conjugated system and electron-rich aromatic substituents contribute to its reactivity in nucleophilic and electrophilic transformations. The presence of the thiazol-4(5H)-one core and a free thiol group enables its use in metal coordination and cross-coupling reactions. Researchers value this compound for its structural modularity, which allows for further derivatization in medicinal chemistry and materials science applications. Careful handling is advised due to the reactivity of the thiol moiety.
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure
127378-17-0 structure
Product Name:(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No:127378-17-0
MF:C12H11NO3S2
MW:281.350640535355
MDL:MFCD04969036
CID:1083211
PubChem ID:1282681
Update Time:2025-05-25

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • (E)-5-(2,5-Dimethoxybenzylidene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(2,5-DIMETHOXYBENZYLIDENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE
    • (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • Albb-009136
    • AKOS B018332
    • ART-CHEM-BB B018332
    • CHEMBRDG-BB 3018332
    • 5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
    • (5E)-5-(2,5-dimethoxybenzylidene)-2-thioxo-thiazolidin-4-one
    • (5E)-5-[(2,5-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
    • BAS 00660658
    • ZINC01102174
    • 127378-17-0
    • 4-Thiazolidinone, 5-[(2,5-dimethoxyphenyl)methylene]-2-thioxo-
    • MFCD04969036
    • J-005487
    • AKOS000307332
    • AKOS000519969
    • (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
    • MDL: MFCD04969036
    • Inchi: 1S/C12H11NO3S2/c1-15-8-3-4-9(16-2)7(5-8)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
    • InChI Key: WEDXIWUKUHJGIR-UXBLZVDNSA-N
    • SMILES: S1C(NC(/C/1=C\C1C=C(C=CC=1OC)OC)=O)=S

Computed Properties

  • Exact Mass: 281.01800
  • Monoisotopic Mass: 281.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Color/Form: No date available
  • Density: 1.41
  • Melting Point: No date available
  • Boiling Point: 442.8°C at 760 mmHg
  • Flash Point: 221.6°C
  • Refractive Index: 1.673
  • PSA: 111.99000
  • LogP: 2.03950
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Security Information

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Pricemore >>

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AB214137-500 mg
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
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AB214137-1 g
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
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€172.20 2023-07-20
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AB214137-5 g
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
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€389.30 2023-07-20
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AB214137-10 g
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
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AB214137-500mg
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€157.00 2025-04-21
abcr
AB214137-1g
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; .
127378-17-0 95%
1g
€173.00 2025-04-21

(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:127378-17-0)(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Order Number:A1119203
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:21
Price ($):302.0
Email:sales@amadischem.com

Additional information on (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Recent Advances in the Study of (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 127378-17-0)

The compound (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 127378-17-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent modulator of cellular pathways, particularly in the context of inflammation and oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits strong inhibitory effects on NF-κB signaling, a key pathway implicated in chronic inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the NF-κB complex.

Further investigations into the compound's mechanism of action revealed its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses. Research published in Free Radical Biology and Medicine (2024) showed that (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one significantly reduces oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study employed advanced techniques like electron paramagnetic resonance (EPR) spectroscopy to confirm the compound's radical-scavenging properties.

In addition to its biological activities, recent advancements in the synthetic methodology of (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have been reported. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthesis route that improves the scalability and purity of the compound. This development is particularly significant for future preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and stability.

Despite these promising findings, challenges remain in the clinical translation of (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating further structural optimization or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, (5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one represents a promising candidate for therapeutic development, with demonstrated efficacy in modulating inflammatory and oxidative stress pathways. Future research should focus on improving its pharmacokinetic properties and validating its therapeutic potential in vivo. The compound's unique chemical structure and multifaceted biological activities make it a valuable subject for continued investigation in the field of chemical biology and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:127378-17-0)(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
A1119203
Purity:99%
Quantity:5g
Price ($):302.0
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